molecular formula C11H13NO4S B572084 Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate CAS No. 1334499-99-8

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Cat. No.: B572084
CAS No.: 1334499-99-8
M. Wt: 255.288
InChI Key: RJQDUKAKDSLZDL-UHFFFAOYSA-N
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Description

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C11H13NO4S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. This reaction is often carried out under microwave irradiation using alumina as a solid support . The process is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and solid supports like alumina can be scaled up for industrial applications, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate
  • 3-Azetidinecarboxylic acid
  • 1-Boc-azetidine-3-carboxylic acid methyl ester

Uniqueness

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)9-7-12(8-9)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDUKAKDSLZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716509
Record name Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-99-8
Record name Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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